Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC16773769
Molecular Formula: C25H20N2O3
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O3 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | methyl 5-formyl-1-tritylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C25H20N2O3/c1-30-24(29)22-17-26-27(23(22)18-28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3 |
| Standard InChI Key | XSCKANSAFZJTGQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Pyrazole Framework
The pyrazole ring serves as the foundational structure, with nitrogen atoms at positions 1 and 2. Substitutions at positions 1, 4, and 5 distinguish this compound from simpler pyrazole derivatives. The trityl group () at position 1 introduces steric bulk, which can influence reaction kinetics and regioselectivity in subsequent transformations. The formyl group (-CHO) at position 5 provides a reactive aldehyde moiety, enabling condensation and nucleophilic addition reactions. Meanwhile, the methyl ester (-COOCH) at position 4 offers a site for hydrolysis or transesterification.
Table 1: Molecular Properties of Methyl 5-Formyl-1-Trityl-1H-Pyrazole-4-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | Methyl 5-formyl-1-tritylpyrazole-4-carboxylate |
| Key Functional Groups | Trityl, Formyl, Methyl Ester |
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves sequential functionalization of a pyrazole core. A plausible pathway begins with the tritylation of 1H-pyrazole-4-carboxylate using triphenylmethyl chloride under basic conditions, followed by Vilsmeier-Haack formylation at position 5. Alternative methods may employ directed ortho-metalation (DoM) strategies to achieve regioselective formylation.
Challenges in Synthesis
The steric hindrance imposed by the trityl group complicates reactions at adjacent positions. For example, attempts to introduce substituents at position 3 may require elevated temperatures or specialized catalysts. Additionally, the sensitivity of the formyl group necessitates anhydrous conditions to prevent hydration or oxidation.
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The compound’s formyl and ester groups enable diverse transformations:
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Condensation Reactions: The aldehyde can undergo Knoevenagel condensations with active methylene compounds to yield α,β-unsaturated derivatives.
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Nucleophilic Additions: Grignard reagents or hydrides may attack the formyl group, generating secondary alcohols or amines.
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Ester Functionalization: Hydrolysis of the methyl ester produces a carboxylic acid, which can be coupled with amines or reduced to alcohols .
Pharmaceutical Relevance
While direct pharmacological studies are absent, structurally related pyrazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, 5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid (CID 14003900) has been investigated for kinase inhibition . The trityl group in methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate may enhance lipid solubility, potentially improving blood-brain barrier penetration.
| Supplier | Location | Purity |
|---|---|---|
| Chengdu Feibo Pharm Technology Co. | Chengdu, China | >95% |
| Nantong MYBio-pharm. Co. | Nantong, China | >90% |
| Nantong Puyue Biomedical Co. | Nantong, China | >90% |
Pricing and bulk availability are typically provided upon inquiry, with quantities ranging from milligrams to kilograms.
Research Gaps and Future Directions
Unexplored Reactivity
The interplay between the trityl group and other substituents warrants systematic study. For example, photophysical properties could be explored given the aromatic trityl moiety’s potential for π-stacking interactions.
Biological Profiling
In vitro assays to evaluate cytotoxicity, enzyme inhibition, and metabolic stability are critical to unlocking therapeutic applications. Comparative studies with analogs like methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate (CID 117956566) may reveal structure-activity relationships .
Process Optimization
Scalable synthesis methods remain a challenge. Continuous-flow chemistry or biocatalytic approaches could mitigate issues related to steric hindrance and functional group sensitivity.
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